(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique stereochemistry and the presence of a 4-methylbenzoyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclo[2.2.1]heptane derivatives . Another approach includes the Lewis acid-catalyzed transannular double cyclization, which has been shown to yield bicyclo[2.2.1]heptane derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The presence of the 4-methylbenzoyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but differs in functional groups and stereochemistry.
(1S,4R)-1-Vinyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different substituents and reactivity.
Uniqueness
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIJDVVFIGHTLM-RQJABVFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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